molecular formula C7H5Cl2FZn B13906043 3-Chloro-4-fluorobenzylzinc chloride

3-Chloro-4-fluorobenzylzinc chloride

Cat. No.: B13906043
M. Wt: 244.4 g/mol
InChI Key: AYBCKVANGGTXKP-UHFFFAOYSA-M
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Description

3-Chloro-4-fluorobenzylzinc chloride is an organozinc compound with the molecular formula C7H5Cl2FZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling, where it serves as a nucleophilic reagent. This compound is valuable in the formation of carbon-carbon bonds, making it a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-fluorobenzylzinc chloride can be synthesized through the reaction of 3-chloro-4-fluorobenzyl chloride with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction typically requires the presence of a catalyst such as a palladium complex to facilitate the formation of the organozinc compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may involve continuous flow reactors to optimize the reaction time and improve safety by minimizing the handling of reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluorobenzylzinc chloride primarily undergoes substitution reactions, particularly in cross-coupling reactions. It can also participate in reduction and oxidation reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Commonly used in Negishi coupling reactions with palladium catalysts.

    Reduction Reactions: Can be reduced using hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: Can be oxidized using oxidizing agents like potassium permanganate.

Major Products Formed

    Substitution Reactions: Formation of various substituted aromatic compounds.

    Reduction Reactions: Formation of the corresponding benzyl alcohol.

    Oxidation Reactions: Formation of the corresponding benzaldehyde or benzoic acid.

Scientific Research Applications

3-Chloro-4-fluorobenzylzinc chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluorobenzylzinc chloride involves its role as a nucleophilic reagent in cross-coupling reactions. The zinc atom in the compound coordinates with the palladium catalyst, facilitating the transfer of the benzyl group to the electrophilic partner in the reaction. This process involves the formation of a transient organopalladium intermediate, which undergoes reductive elimination to form the final product.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-fluorobenzylzinc chloride
  • 3-Chloro-4-fluorobenzyl chloride
  • 4-Fluorobenzyl chloride

Uniqueness

3-Chloro-4-fluorobenzylzinc chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a unique combination of electronic and steric properties that make it particularly useful in the synthesis of complex organic molecules.

Properties

Molecular Formula

C7H5Cl2FZn

Molecular Weight

244.4 g/mol

IUPAC Name

2-chloro-1-fluoro-4-methanidylbenzene;chlorozinc(1+)

InChI

InChI=1S/C7H5ClF.ClH.Zn/c1-5-2-3-7(9)6(8)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

AYBCKVANGGTXKP-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC(=C(C=C1)F)Cl.Cl[Zn+]

Origin of Product

United States

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